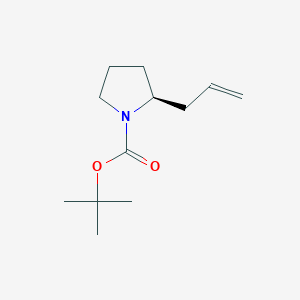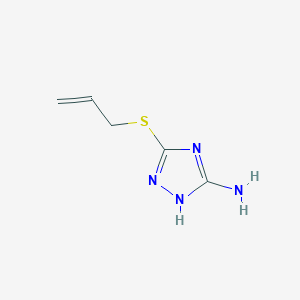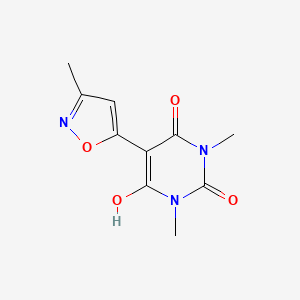![molecular formula C14H16ClN3O2S2 B3133870 neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate CAS No. 400074-50-2](/img/structure/B3133870.png)
neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate
Overview
Description
Neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Biological Activities
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities. The structure-activity relationship (SAR) of these compounds suggests that the presence of the thiadiazole moiety contributes significantly to their biological efficacy, making them potent candidates for the development of new antimicrobial agents. The investigation into these derivatives reveals their potential in addressing a variety of microbial infections, showcasing the versatility and importance of thiadiazole compounds in medicinal chemistry (Faruk Alam, 2018).
Pharmacological Potentials
Thiadiazole derivatives exhibit a wide range of pharmacological activities beyond their antimicrobial properties. These include anti-inflammatory, antitubercular, antidiabetic, and anticancer activities. The broad spectrum of pharmacological effects attributed to thiadiazole derivatives underscores their potential as versatile pharmacophores in drug development. The exploration of these compounds for various biological activities continues to be a promising avenue for the discovery of new therapeutic agents (M. Asif, 2016).
Environmental Applications
In addition to their biological activities, compounds with thiadiazole motifs are also explored for environmental applications. For instance, their role in the degradation and removal of pollutants from aqueous solutions has been a subject of study. This includes the investigation into the use of thiadiazole derivatives in advanced oxidation processes for the treatment of persistent organic pollutants, highlighting their potential utility in environmental remediation and pollution control (G. Prasannamedha, P. S. Kumar, 2020).
properties
IUPAC Name |
2,2-dimethylpropyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-14(2,3)8-20-13(19)16-11-12(22-18-17-11)21-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKMJPSLUFKBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)
